molecular formula C11H17NO4 B592327 Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate CAS No. 942425-69-6

Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

Cat. No.: B592327
CAS No.: 942425-69-6
M. Wt: 227.26
InChI Key: RBIJPKRRQHYYFP-UHFFFAOYSA-N
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Description

Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate is a chemical compound with the molecular formula C11H17NO4. It is a piperidine derivative, characterized by the presence of a tert-butyl ester group and two keto groups at the 2 and 4 positions of the piperidine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate typically involves the reaction of 5-methyl-2,4-dioxopiperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved often include enzymatic reactions where the compound binds to the active site, altering the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate is unique due to the presence of the methyl group at the 5 position, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

IUPAC Name

tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-7-6-12(9(14)5-8(7)13)10(15)16-11(2,3)4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIJPKRRQHYYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The tert-butyl[3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-2-methyl-3-oxopropyl]carbamate from Step 1 (5.19 g, 15.76 mmol) was dissolved in ethyl acetate (60.6 ml), heated to reflux (77° C.) and stirred for 3 hrs, then cooled to room temperature. The solvent was evaporated under vacuum to afford the title compound as a yellow solid: 1H NMR (400 MHz, CDCl3) 4.29 (dd, J=14.0, 5.0 Hz, 1H), 3.53 (m, 3H), 2.59 (m, 114), 1.56 (s, 9H), 1.20 (d, J=7.1 Hz, 3H).
Name
tert-butyl[3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-2-methyl-3-oxopropyl]carbamate
Quantity
5.19 g
Type
reactant
Reaction Step One
Quantity
60.6 mL
Type
solvent
Reaction Step One

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